20(R)-Notoginsenoside R2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

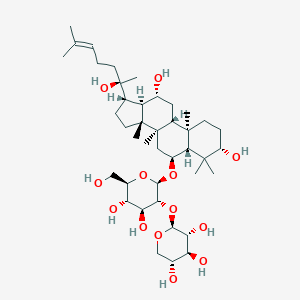

20(R)-Notoginsenoside R2 is a useful research compound. Its molecular formula is C41H70O13 and its molecular weight is 771.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It has been reported that 20®-notoginsenoside r2 exhibits inhibitory effects on lung cancer nci-h1650 cells . This suggests that the compound may interact with cellular targets that are crucial for the survival and proliferation of these cancer cells.

Mode of Action

Based on its reported inhibitory effects on lung cancer cells , it can be inferred that the compound may interact with its cellular targets in a way that disrupts the normal functioning of these cells, leading to their inhibition or death.

Biochemical Pathways

Given its reported anti-cancer activity , it is plausible that the compound may affect pathways related to cell proliferation, apoptosis, and other processes critical for cancer cell survival and growth.

Result of Action

The primary result of the action of 20®-Notoginsenoside R2, as reported in the literature, is its inhibitory effect on lung cancer NCI-H1650 cells . This suggests that the compound may induce molecular and cellular changes that inhibit the survival and proliferation of these cells.

Propriétés

IUPAC Name |

(2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,50)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)24(17-40(26,39)7)52-36-33(31(48)30(47)25(18-42)53-36)54-35-32(49)29(46)23(44)19-51-35/h10,21-36,42-50H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26+,27-,28-,29-,30+,31-,32+,33+,34-,35-,36+,38+,39+,40+,41+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIRVWPHRMMRQI-RFMRREALSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H70O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Can Notoginsenoside R1 be converted into more potent forms, and how does this impact anti-tumor activity?

A1: Yes, research has shown that Lactiplantibacillus plantarum S165 can effectively transform Notoginsenoside R1 into both 20(S)-Notoginsenoside R2 and 20(R)-Notoginsenoside R2. [] This biotransformation process significantly enhances the anti-tumor activity of the resulting compounds. Specifically, 20(S/R)-Notoginsenoside R2 demonstrated increased efficacy in inhibiting H22 hepatoma cell proliferation and promoting apoptosis compared to Notoginsenoside R1. [] This highlights the potential of microbial biotransformation for enhancing the medicinal properties of natural compounds.

Q2: What are the mechanisms by which 20(S/R)-Notoginsenoside R2 exerts its anti-tumor effects?

A2: Studies suggest that 20(S/R)-Notoginsenoside R2 primarily targets the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell growth and survival often dysregulated in cancer cells. [] By blocking this pathway, 20(S/R)-Notoginsenoside R2 effectively induces apoptosis (programmed cell death) in H22 hepatoma cells, ultimately hindering tumor growth. [] This mechanistic insight sheds light on the potential therapeutic application of 20(S/R)-Notoginsenoside R2 in combatting liver cancer.

Q3: Besides Lactiplantibacillus plantarum S165, are there other microbial methods for obtaining this compound?

A3: Yes, the fungus Absidia coerulea (AS 3.3389) has been shown to metabolize Notoginsenoside R1 into various metabolites, including this compound. [] This demonstrates the diversity of microbial transformation methods for producing specific ginsenosides and highlights the potential of exploring diverse microbial species for biocatalytic applications in natural product modification.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.